molecular formula C9H14O B14719836 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol CAS No. 14661-60-0

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol

Cat. No.: B14719836
CAS No.: 14661-60-0
M. Wt: 138.21 g/mol
InChI Key: QXMHEZBFMHGDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol is an organic compound with the molecular formula C9H14O. It is a derivative of indene, characterized by a hexahydro structure, meaning it has six additional hydrogen atoms compared to indene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol typically involves the hydrogenation of indene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved efficiency. The use of high-pressure hydrogenation reactors with catalysts like Pd/C or nickel-based catalysts is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The hydroxyl group (-OH) in the compound can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol is unique due to its specific hexahydro structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHEZBFMHGDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)CC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776987
Record name 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14661-60-0
Record name 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.